Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate
Description
Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate (CAS: 241488-28-8) is a heterocyclic compound featuring a thiophene ring substituted with a methyl carboxylate group at position 2 and a furyl moiety at position 2. The furyl group is further modified with a benzoyloxyimino methyl substituent. Its molecular formula is C₁₈H₁₃NO₅S, and it has a molecular weight of 355.37 g/mol .
Properties
IUPAC Name |
methyl 3-[5-[(E)-benzoyloxyiminomethyl]furan-2-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5S/c1-22-18(21)16-14(9-10-25-16)15-8-7-13(23-15)11-19-24-17(20)12-5-3-2-4-6-12/h2-11H,1H3/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXWQOWACMOFLH-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N/OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The key steps include:
Formation of the Benzoyloxyimino Group: This step involves the reaction of benzoyl chloride with hydroxylamine to form benzoyloxyamine, which is then converted to the benzoyloxyimino group.
Synthesis of the Furan Ring: The furan ring is synthesized through a series of reactions involving furfural and other reagents.
Coupling Reactions: The benzoyloxyimino group and the furan ring are coupled with the thiophene ring through a series of condensation reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes:
Batch Processing: Large quantities of reactants are mixed and reacted in batch reactors.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene or furan derivatives.
Scientific Research Applications
Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and the development of new materials.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Ring
Methyl 3-(phenylamino)-2-thiophenecarboxylate (9a)
- Molecular Formula: C₁₂H₁₁NO₂S
- Molecular Weight : 241.29 g/mol
- Key Substituent: A phenylamino group at position 3 of the thiophene ring.
- Synthesis : Prepared via copper-catalyzed reactions using N-(benzoyloxy) derivatives, achieving yields of 95–98% .
- Differentiation: The absence of a furyl-benzoyloxyimino group reduces molecular complexity and weight compared to the target compound.
Methyl 3-(di(3-thienyl)amino)-2-thiophenecarboxylate (10d)
Substituent Variations on the Furyl Group
Methyl 3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate
- CAS : 241488-19-7
- Molecular Formula: C₁₄H₁₃NO₅S
- Molecular Weight : 331.32 g/mol
- Key Substituent: Methoxyimino group instead of benzoyloxyimino.
Methyl 3-(5-[(3-pyridinylamino)carbonyl]-2-furyl)-2-thiophenecarboxylate
Functional Group Comparisons in Agricultural Compounds
Thifensulfuron-methyl
- Molecular Formula : C₁₂H₁₃N₅O₆S₂
- Molecular Weight : 387.39 g/mol
- Key Substituent : Sulfonylurea group.
- Application : Herbicide targeting acetolactate synthase (ALS) in crops .
- Differentiation: The sulfonylurea moiety confers herbicidal activity, unlike the benzoyloxyimino group in the target compound.
Data Tables
Table 1: Structural and Molecular Comparison
Research Findings and Trends
Physicochemical Properties
- Solubility: Compounds with polar groups (e.g., pyridinylamino) exhibit higher water solubility, whereas benzoyloxyimino derivatives may prefer organic solvents .
- Stability: The benzoyloxyimino group in the target compound could confer hydrolytic stability compared to methoxyimino analogs .
Biological Activity
Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate (CAS: 241488-28-8) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C18H13NO5S
- Molar Mass: 355.36 g/mol
- Density: 1.32 g/cm³ (predicted)
- Boiling Point: 500.5 °C (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C18H13NO5S |
| Molar Mass | 355.36 g/mol |
| Density | 1.32 g/cm³ |
| Boiling Point | 500.5 °C |
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial and antifungal properties, making it a candidate for further investigation in treating infections caused by resistant strains.
- Anti-HIV Activity : The compound has been evaluated for its potential as an anti-HIV agent, showing promising results in inhibiting viral replication in vitro.
- Antitumor Activity : Research indicates that derivatives of this compound may inhibit tumor growth and induce apoptosis in cancer cell lines.
Case Studies and Research Findings
-
Antibacterial and Antifungal Activities :
- A study conducted by Rizwan et al. (2014) demonstrated that related thiophene derivatives exhibit strong antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting a similar potential for this compound .
- In vitro tests showed that the compound could disrupt bacterial cell walls, leading to cell lysis.
- Anti-HIV Evaluation :
- Antitumor Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
